molecular formula C15H14N4O2S B10901962 5-methyl-4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-methyl-4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10901962
M. Wt: 314.4 g/mol
InChI Key: ASLKNXLAOQDKHB-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-({(E)-1-[5-(Phenoxymethyl)-2-furyl]methylidene}amino)-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a triazole ring, a furan ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-({(E)-1-[5-(Phenoxymethyl)-2-furyl]methylidene}amino)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a furfural derivative.

    Attachment of the Phenoxy Group: The phenoxy group is attached through a nucleophilic substitution reaction, often using phenol and a suitable leaving group.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Methyl-4-({(E)-1-[5-(Phenoxymethyl)-2-furyl]methylidene}amino)-4H-1,2,4-triazol-3-ylhydrosulfide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could play a crucial role in binding to metal ions or active sites, while the phenoxy and furan groups might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-({(E)-1-[5-(Phenoxymethyl)-2-furyl]methylidene}amino)-4H-1,2,4-triazol-3-ylhydrosulfide: Similar structure but with a different substitution pattern.

    5-Methyl-4-({(E)-1-[5-(Methoxymethyl)-2-furyl]methylidene}amino)-4H-1,2,4-triazol-3-ylhydrosulfide: Similar structure with a methoxy group instead of a phenoxy group.

Uniqueness

The unique combination of the triazole, furan, and phenoxy groups in 5-Methyl-4-({(E)-1-[5-(Phenoxymethyl)-2-furyl]methylidene}amino)-4H-1,2,4-triazol-3-ylhydrosulfide provides it with distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3-methyl-4-[(E)-[5-(phenoxymethyl)furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4O2S/c1-11-17-18-15(22)19(11)16-9-13-7-8-14(21-13)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,22)/b16-9+

InChI Key

ASLKNXLAOQDKHB-CXUHLZMHSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=CC=CC=C3

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.